3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that belongs to the class of spirocyclic compounds. It features unique structural characteristics due to the presence of both azetidine and pyrrolidine rings, making it a subject of interest in medicinal chemistry and organic synthesis. This compound is classified under the category of heterocyclic compounds, known for their diverse biological activities and potential applications in pharmaceuticals.
The compound can be sourced from various chemical suppliers, with specific identifiers such as CAS number 2260933-33-1. It is available in high purity (typically 95%) from suppliers like Sigma-Aldrich and Advanced ChemBlocks, which provide detailed specifications and data for researchers interested in its applications .
The synthesis of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
The reaction conditions are crucial for achieving high yields and purity. Parameters such as temperature, solvent choice, and reaction time must be optimized. For instance, using polar aprotic solvents can facilitate better solubility and reactivity of intermediates .
The molecular structure of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride can be represented by the following chemical formula:
The structure includes a pyrrolidine ring fused with an azetidine moiety and features a dione functional group that contributes to its reactivity.
Key structural data includes:
The compound can participate in several chemical reactions due to its functional groups:
Understanding the reactivity patterns of this compound is essential for developing derivatives with enhanced biological activity or specificity in drug design .
The mechanism of action for 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is primarily explored in the context of its biological activities. It has been investigated for potential use as an inhibitor in various biochemical pathways:
Research indicates that derivatives of this compound exhibit varying degrees of potency against specific targets, making it a candidate for further pharmacological studies .
The physical properties of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride include:
Chemical properties encompass:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
Research into 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has identified several potential applications:
The ongoing research aims to elucidate its full potential in various fields including medicinal chemistry and materials science .
Azetidine-pyrrolidine hybrids constitute a structurally privileged class in targeted cancer therapeutics due to their unique three-dimensional spatial orientation and enhanced capacity for target engagement. The integration of azetidine’s high ring strain (approximately 26 kcal/mol) with the pyrrolidine-2,5-dione’s hydrogen-bonding capability creates a pharmacophore with improved binding entropy and selectivity profiles compared to planar scaffolds [4] [5] [6]:
Stereochemical Complexity & Conformational Restriction: The azetidine ring adopts a puckered non-planar conformation with an average CNC bond angle of ~94°, introducing significant torsional constraints. This rigidity reduces the entropic penalty during protein binding when coupled with the pyrrolidine dione’s ability to populate distinct endo/exo conformers through pseudorotation. The spiro-configured derivatives of these hybrids demonstrate particularly enhanced target specificity due to complete conformational locking [4] [6].
Synthetic Feasibility & Diversification: Azetidine precursors like 3-iodoazetidine hydrochloride and 1-Boc-3-aminomethylazetidine serve as versatile intermediates for nucleophilic displacement or palladium-catalyzed cross-coupling (e.g., Hiyama coupling of 3-iodoazetidines). Pyrrolidine-2,5-dione components are efficiently constructed via cyclocondensation of amino acid derivatives or [3+2] dipolar cycloadditions. This facilitates rapid generation of analogues exploring C3/C4 azetidine substitution and N-acylation patterns on the succinimide ring [7] [10].
Biological Precedent: Spiro-azetidinones demonstrate antimicrobial and antitumor activities (e.g., compound VI: IC₅₀ = 22.75–25.18 μM against breast cancer lines). Pyrrolidine-2,5-diones exhibit target-specific inhibition across kinases, GPCRs, and epigenetic regulators. The hybrid scaffold synergizes these pharmacophoric elements, potentially enhancing cell permeability and target residence time relative to single-heterocycle counterparts [4] [6].
Ubiquitin-Specific Protease 7 stabilizes oncoproteins Murine Double Minute 2 and Murine Double Minute X by removing degradation-targeting ubiquitin chains, thereby promoting tumor suppressor p53 degradation. 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride derivatives represent mechanistically differentiated inhibitors of this pathway [1] [3] [8]:
Oncogenic Significance of Ubiquitin-Specific Protease 7: Ubiquitin-Specific Protease 7 overexpression correlates with poor prognosis in acute myeloid leukemia, multiple myeloma, and solid tumors by destabilizing p53 and stabilizing oncogenic substrates (DNMT1, EZH2). Its catalytic domain features a unique "switching loop" (residues 283–295) that repositions upon inhibitor binding, disrupting ubiquitin recognition. The TRAF domain (residues 53–206) mediates substrate selection via P/AxxS motifs on Murine Double Minute 2/Murine Double Minute X [1] [8].
Hybrid Scaffold Binding Rationale: Molecular modeling suggests the azetidine nitrogen forms salt bridges with Ubiquitin-Specific Protease 7’s Asp295, while the pyrrolidine dione carbonyls hydrogen-bond to backbone amides in the catalytic palm subdomain (e.g., Val296, Phe409). This binding stabilizes the inactive catalytic conformation, preventing the "switching loop" rearrangement required for ubiquitin processing. The scaffold’s moderate logP (~0.6) balances cellular permeability and solubility for intracellular target engagement [1] [3].
Therapeutic Opportunity: Ubiquitin-Specific Protease 7 inhibition induces transient p53 activation and concurrently depletes Murine Double Minute 2/Murine Double Minute X, contrasting with Murine Double Minute 2 antagonists that cause sustained p53 elevation. This mechanism may mitigate hematological toxicities in acute myeloid leukemia while maintaining efficacy. Preclinical data shows USP7 inhibitor FX1-5303 synergizes with B-cell lymphoma 2 inhibitor venetoclax by reducing myeloid cell leukemia 1 protein levels—a resistance factor in acute myeloid leukemia [1] [3].
The pharmacodynamic profile of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride derivatives fundamentally differs from Murine Double Minute 2 antagonists despite sharing p53-dependent anticancer effects, as demonstrated by biochemical and cellular studies [1] [3]:
Table 2: Comparative Pharmacodynamics of Ubiquitin-Specific Protease 7 vs. Murine Double Minute 2 Inhibition
Parameter | USP7 Inhibitors (e.g., FX1-5303) | Murine Double Minute 2 Antagonists (e.g., Idasanutlin) |
---|---|---|
p53 Induction Peak | 3-fold | 20-fold |
p21 Induction Peak | 6-fold | 80-fold |
Signal Duration | Transient (<24h) | Sustained (>24h) |
Murine Double Minute 2 Stability | Decreased | Stabilized |
Therapeutic Window | Potentially wider | Narrow (dose-limiting thrombocytopenia) |
Synergy with Venetoclax | Yes (via myeloid cell leukemia 1 reduction) | Limited |
Downstream Consequences: Sustained p53 activation by Murine Double Minute 2 antagonists triggers irreversible cell cycle arrest and apoptosis in healthy hematopoietic precursors, causing dose-limiting hematological toxicities. The transient p53 pulse from Ubiquitin-Specific Protease 7 inhibitors may selectively stress malignant cells with compromised DNA repair while sparing normal tissues. Additionally, Ubiquitin-Specific Protease 7 inhibition depletes antiapoptotic myeloid cell leukemia 1 protein independently of p53, enhancing B-cell lymphoma 2 inhibitor efficacy in acute myeloid leukemia—a synergy not observed with Murine Double Minute 2 antagonists [1] [3].
Mutation Compatibility: Ubiquitin-Specific Protease 7 inhibitors retain activity in cancer cells dependent on non-p53 oncogenic pathways stabilized by Ubiquitin-Specific Protease 7 (e.g., N-Myc in neuroblastoma, FOXP3 in regulatory T-cell tumors). Murine Double Minute 2 antagonists are strictly p53-dependent. This positions the azetidine-pyrrolidine dione hybrid as a versatile scaffold for tumors with wild-type or mutant p53 when combined with complementary targeted agents [1] [8].
The structural and mechanistic differentiation of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride derivatives supports their continued investigation as next-generation Ubiquitin-Specific Protease 7 inhibitors. Future research should optimize substituents on both rings to enhance potency, selectivity over other deubiquitinases, and in vivo stability while leveraging the hybrid’s intrinsic capacity for transient p53 modulation and non-canonical pathway disruption.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1